molecular formula C8H13N5S B15068734 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine

4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine

Cat. No.: B15068734
M. Wt: 211.29 g/mol
InChI Key: TYTVIIIVLNFWCQ-UHFFFAOYSA-N
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Description

4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and a thiomorpholine ring

Preparation Methods

The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine typically involves the reaction of 2-chloropyrazine with thiomorpholine in the presence of a base, followed by the introduction of a hydrazine group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.

Scientific Research Applications

4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine include:

    4-(3-Hydrazinylpyrazin-2-yl)piperidine: This compound features a piperidine ring instead of a thiomorpholine ring, which may result in different biological activities.

    4-(3-Hydrazinylpyrazin-2-yl)morpholine: The morpholine ring in this compound can influence its chemical reactivity and pharmacological properties.

    4-(3-Hydrazinylpyrazin-2-yl)thiazole: The thiazole ring provides distinct electronic properties, affecting the compound’s interactions with biological targets.

Properties

Molecular Formula

C8H13N5S

Molecular Weight

211.29 g/mol

IUPAC Name

(3-thiomorpholin-4-ylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C8H13N5S/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12)

InChI Key

TYTVIIIVLNFWCQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CN=C2NN

Origin of Product

United States

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